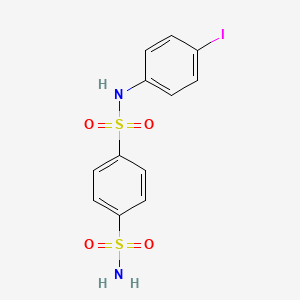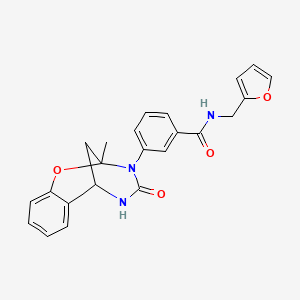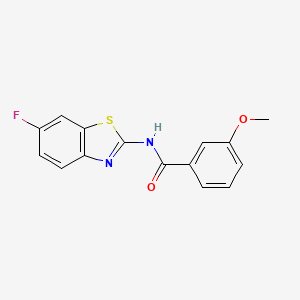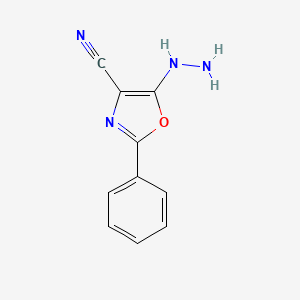![molecular formula C15H12N4O3 B2957117 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde CAS No. 724755-47-9](/img/structure/B2957117.png)
3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H12N4O3 . It has been mentioned in the context of antituberculosis agents .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring attached to a benzaldehyde group through an ether linkage . The tetrazole ring is an important structural feature used as a metabolically stable isosteric replacement for the carboxylic acid moiety .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H12N4O3 and an average mass of 296.281 Da .Applications De Recherche Scientifique
Spectroscopic Analysis
3-Methoxy-4-[(1-Phenyl-1H-Tetrazol-5-Yl)Oxy]Benzaldehyde has been utilized in spectroscopic studies. For instance, Özay et al. (2013) synthesized a compound from 2-hydroxy-3-methoxybenzaldehyde and characterized it using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy. This study demonstrates the compound's utility in structural determination and characterization (Özay, Yıldız, Ünver, & Durlu, 2013).
Synthesis of New Pharmacophores
The compound has been used in the synthesis of new pharmacophores, as detailed by Bhosle et al. (2012). They developed a synthetic route to produce new pyrazolines and isoxazolines bearing thiazolyl and etheral pharmacophores starting from related chemical precursors. This showcases its application in the development of potentially biologically active compounds (Bhosle, Mali, Pratap, Mane, & Ambedkar, 2012).
Antimicrobial Activity
In the field of antimicrobial research, various analogues of the compound have been synthesized and tested for their antimicrobial activity. For instance, Lal, Yadav, & Kumar (2016) synthesized 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues and evaluated their effectiveness against several bacterial and fungal strains. This research illustrates the compound's role in developing new antimicrobial agents (Lal, Yadav, & Kumar, 2016).
Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel compounds with potential biological activities. Saeed, Qasim, & Hussain (2015) described the synthesis of substituted aromatic bis-benzaldehydes from hydroxy benzaldehydes, indicating its versatility in creating diverse chemical structures (Saeed, Qasim, & Hussain, 2015).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified, it’s mentioned in the context of antituberculosis agents. It may bind with hydrophobic pockets of free BSA, which leads to the decrease of the efficient concentrations of compounds capable to bind with aminoacyl-tRNA synthetases .
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-21-14-9-11(10-20)7-8-13(14)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJPTAWNNFNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332214 |
Source


|
| Record name | 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
724755-47-9 |
Source


|
| Record name | 3-methoxy-4-(1-phenyltetrazol-5-yl)oxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)
![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)






![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)
![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957052.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)
